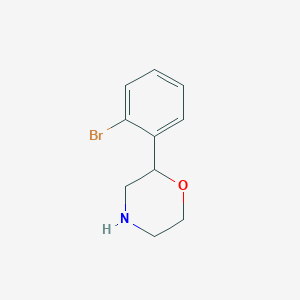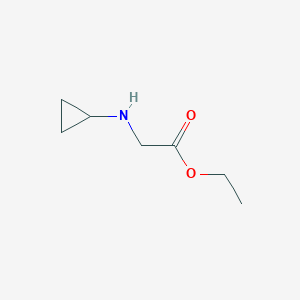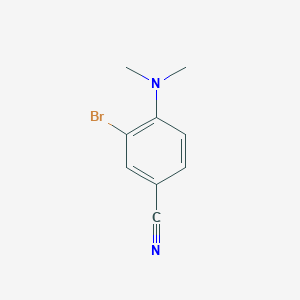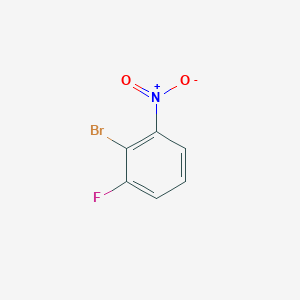
2-Bromo-3-fluoronitrobenzene
Übersicht
Beschreibung
2-Bromo-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Biodegradation
2-Bromo-3-fluoronitrobenzene, while not specifically studied, relates closely to other halonitroaromatic compounds known for their environmental persistence. Research on similar compounds like 3-chloronitrobenzene and 3-bromonitrobenzene, which have been degraded by specific bacterial strains, highlights the environmental relevance of these compounds. The degradation pathways for these chemicals have been explored, although it is noted that 3-fluoronitrobenzene, a similar compound, is not effectively degraded by these bacteria (Xu et al., 2022).
Photodissociation Studies
Photofragment translational spectroscopy has been applied to compounds like 1-bromo-3-fluorobenzene, offering insights into the effects of halogen substitution on benzene rings. These studies provide fundamental knowledge on the energy distributions and dynamics of molecular fragmentation processes (Gu et al., 2001).
Radiopharmaceutical Research
In radiopharmaceutical science, compounds structurally related to this compound have been synthesized for potential applications. For example, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) was synthesized for potential use in radiolabeling and imaging applications (Klok et al., 2006).
Electrochemical Applications
Research into the electrochemical aspects of related compounds, such as 4-bromo-2-fluoromethoxybenzene, demonstrates their potential as electrolyte additives in lithium-ion batteries. These additives can enhance battery safety and performance (Zhang, 2014).
Structural and Spectroscopic Analysis
Studies on the vibrational spectra of similar molecules, like 1-bromo-3-fluorobenzene, have been conducted. These investigations provide valuable data on molecular geometries and electronic states, useful in the field of molecular spectroscopy and structural chemistry (Mahadevan et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-3-fluoronitrobenzene is primarily used as an intermediate in organic synthesis .
Mode of Action
As an organic compound, this compound can participate in various chemical reactions. For instance, it can be used in copper reduction reactions . The bromine and nitro groups in the compound make it a good electrophile, allowing it to undergo nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
As a chemical intermediate, the primary result of the action of this compound is the formation of new organic compounds . The specific effects depend on the nature of the compounds synthesized from it.
Biochemische Analyse
Biochemical Properties
2-Bromo-3-fluoronitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in reactions with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins . Additionally, this compound can participate in nucleophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and apoptosis, can occur at high doses . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical and pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations, such as reduction and conjugation, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can affect the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s availability and activity at its target sites, determining its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, including enzyme inhibition, gene expression changes, and metabolic alterations.
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-94-6 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




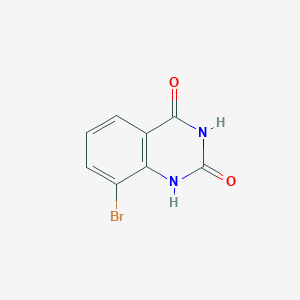
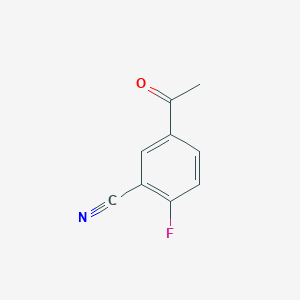
![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

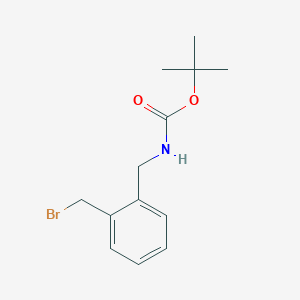

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
